
2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1-dimethylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1-dimethylcyclopropane is a synthetic organic compound known for its unique structure and reactivity. It features a cyclopropane ring substituted with a chloro and trimethoxyethylidene group, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
The synthesis of 2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1-dimethylcyclopropane typically involves the reaction of 1,1-dimethylcyclopropane with chloroform and methanol under specific conditions. The reaction is catalyzed by a strong base such as sodium hydroxide, which facilitates the formation of the trimethoxyethylidene group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1-dimethylcyclopropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1-dimethylcyclopropane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, aiding in the development of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in polymer science and materials engineering.
Wirkmechanismus
The mechanism of action of 2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1-dimethylcyclopropane involves its interaction with molecular targets through its reactive functional groups. The chloro and trimethoxyethylidene groups facilitate binding to specific enzymes or receptors, modulating their activity and leading to various biological effects. The cyclopropane ring’s strain energy also plays a role in its reactivity, making it a valuable tool in mechanistic studies.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(1-Chloro-2,2,2-trimethoxyethylidene)-1,1-dimethylcyclopropane include:
- 1-chloro-2,2-diphenyl-cyclopropane
- 1-chloro-2-(2-chlorocyclopropyl)cyclopropane
- 9-(1-chloro-ethyl)-phenanthrene
These compounds share structural similarities but differ in their substituents and reactivity. The unique combination of the chloro and trimethoxyethylidene groups in this compound sets it apart, offering distinct chemical properties and applications.
Eigenschaften
CAS-Nummer |
89878-97-7 |
|---|---|
Molekularformel |
C10H17ClO3 |
Molekulargewicht |
220.69 g/mol |
IUPAC-Name |
2-(1-chloro-2,2,2-trimethoxyethylidene)-1,1-dimethylcyclopropane |
InChI |
InChI=1S/C10H17ClO3/c1-9(2)6-7(9)8(11)10(12-3,13-4)14-5/h6H2,1-5H3 |
InChI-Schlüssel |
MERLHLYZIRDLQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1=C(C(OC)(OC)OC)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



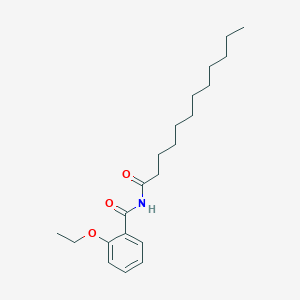
![1-{4-[(2-Methoxyethoxy)methoxy]phenyl}-2-phenylethan-1-one](/img/structure/B14396448.png)
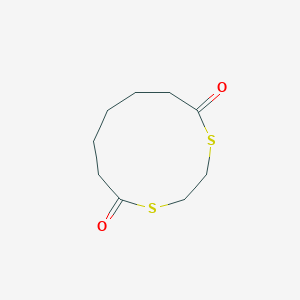
![2,5,9,12-Tetra(benzenesulfonyl)-2,5,9,12-tetraazaspiro[6.6]tridecane](/img/structure/B14396462.png)
![4-[(E)-(4-Aminobutylidene)amino]butanal](/img/structure/B14396470.png)
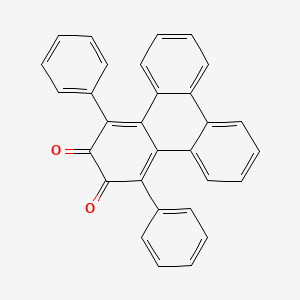

![2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}butanoic acid](/img/structure/B14396487.png)
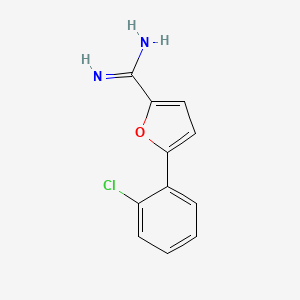
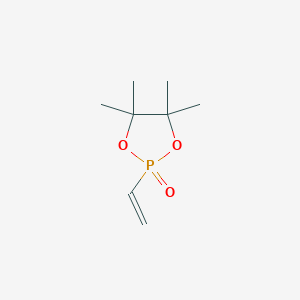
![4-(Hydroxyimino)-3,7,7-trimethylbicyclo[4.1.0]heptan-3-yl nitrate](/img/structure/B14396503.png)
![4-Bromo-1-[(diethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14396509.png)
![N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14396518.png)
